

An In-depth Technical Guide to Anhydrous Sodium Metaborate ($\text{Na}_3\text{B}_3\text{O}_6$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium metaborate*

Cat. No.: *B1199293*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous **sodium metaborate**, systematically named sodium cyclotriborate, is an inorganic compound with the chemical formula $\text{Na}_3\text{B}_3\text{O}_6$. While often represented by the empirical formula NaBO_2 , its anhydrous solid-state structure is a trimer, forming a six-membered ring of alternating boron and oxygen atoms.^[1] This white, crystalline solid is a versatile chemical with applications ranging from the synthesis of advanced materials to its role as a buffering agent in various chemical and biological systems. For researchers and professionals in drug development, an understanding of its properties, synthesis, and biological interactions is crucial for its potential application in formulation, as a reagent, or as a source of borate for therapeutic and diagnostic purposes.

Chemical and Physical Properties

Anhydrous **sodium metaborate** is a stable compound with a high melting and boiling point. It is soluble in water, where it hydrolyzes to form sodium hydroxide and boric acid, resulting in an alkaline solution. This buffering capacity is one of its key functional properties.

Table 1: Physicochemical Properties of Anhydrous **Sodium Metaborate** ($\text{Na}_3\text{B}_3\text{O}_6$)

Property	Value	Reference
Molecular Formula	$\text{Na}_3\text{B}_3\text{O}_6$	[1]
Molar Mass	197.39 g/mol	Calculated
Appearance	Colorless crystals or white crystalline powder	[1]
Density	2.464 g/cm ³	[1]
Melting Point	966 °C (1771 °F; 1239 K)	[1]
Boiling Point	1434 °C (2613 °F; 1707 K)	[1]
Crystal System	Hexagonal	[1]
Solubility in Water	Soluble	[1]

Crystal Structure

Anhydrous **sodium metaborate** crystallizes in the hexagonal crystal system. The fundamental structural unit is the planar $[\text{B}_3\text{O}_6]^{3-}$ anion, which consists of a six-membered ring with alternating boron and oxygen atoms. Each boron atom is bonded to three oxygen atoms. This cyclic structure is a key feature that distinguishes it from other borates.

While a full crystal structure refinement with detailed lattice parameters for $\text{Na}_3\text{B}_3\text{O}_6$ is not readily available in the searched literature, the hexagonal system and the trimeric ring structure are well-established.[\[1\]](#) For comparison, the dihydrate form, $\text{NaBO}_2 \cdot 2\text{H}_2\text{O}$, crystallizes in the triclinic system.[\[1\]](#)

Experimental Protocols: Synthesis of Anhydrous Sodium Metaborate

Anhydrous **sodium metaborate** can be synthesized through several methods, primarily involving high-temperature reactions. The choice of method may depend on the desired purity and scale of production.

Solid-State Synthesis from Borax and Sodium Hydroxide

This method involves the high-temperature reaction between anhydrous borax ($\text{Na}_2\text{B}_4\text{O}_7$) and sodium hydroxide (NaOH).

Materials:

- Anhydrous borax ($\text{Na}_2\text{B}_4\text{O}_7$)
- Sodium hydroxide (NaOH)
- Crucible (e.g., platinum or high-purity alumina)
- High-temperature furnace

Procedure:

- Anhydrous borax and sodium hydroxide are mixed in a 1:2 molar ratio.
- The mixture is placed in a crucible and heated in a furnace.
- The temperature is gradually raised to 700 °C.^[1]
- The reaction proceeds with the formation of molten **sodium metaborate** and the evolution of water vapor. The reaction is: $\text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaOH} \rightarrow 4\text{NaBO}_2 + \text{H}_2\text{O}$.
- The reaction is held at this temperature until the evolution of water ceases, indicating the completion of the reaction.
- The molten product is then cooled to room temperature to obtain solid anhydrous **sodium metaborate**.
- Characterization of the final product can be performed using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm the crystal structure and absence of hydroxyl groups.

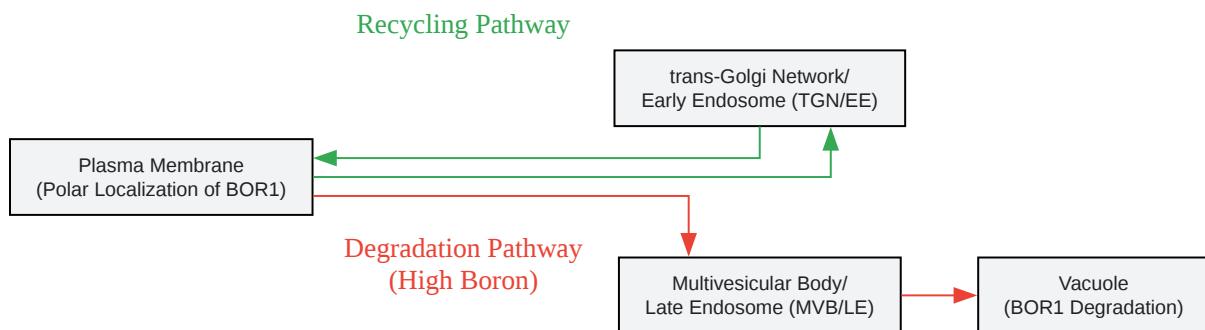
Microwave-Assisted Synthesis

A more rapid and energy-efficient method for the synthesis of **sodium metaborate** hydrates, which can then be dehydrated to the anhydrous form.[2][3]

Materials:

- Borax decahydrate ($\text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Microwave reactor
- Calcination furnace

Procedure:

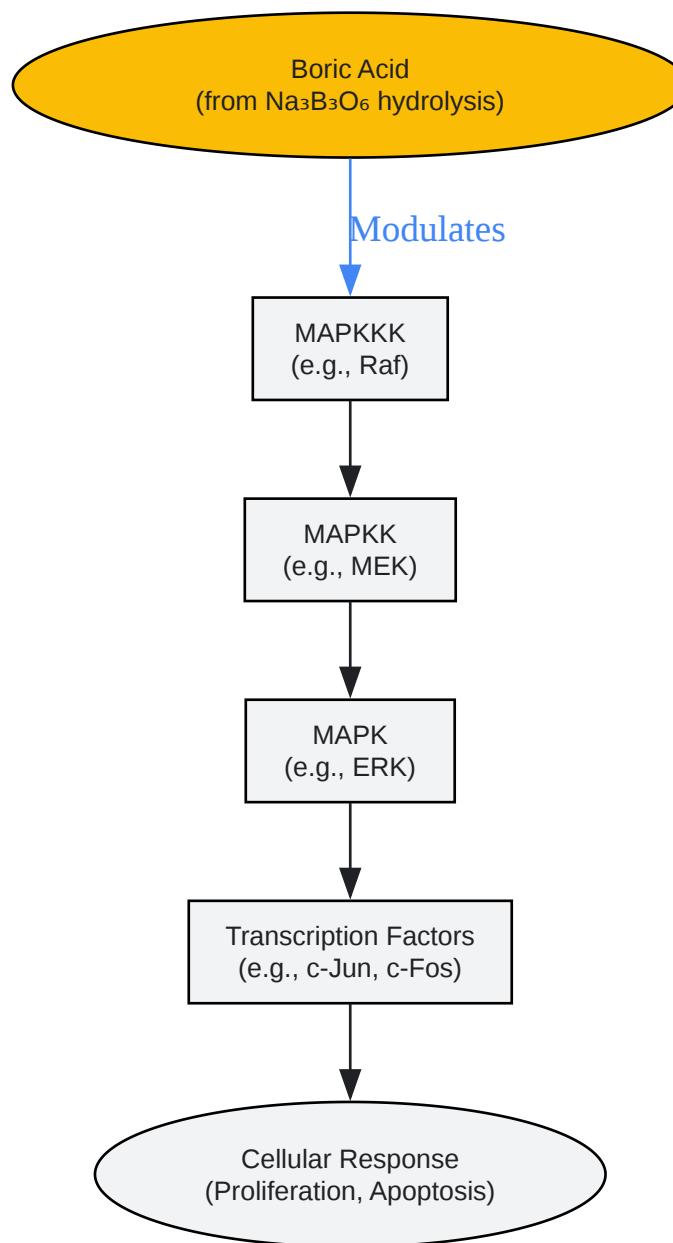

- Borax decahydrate and sodium hydroxide are mixed in a suitable molar ratio in an aqueous solution.
- The mixture is subjected to microwave irradiation. For the synthesis of the dihydrate, a power of 270 W for 1 minute has been reported to be effective.[2][3]
- The resulting **sodium metaborate** dihydrate ($\text{NaBO}_2 \cdot 2\text{H}_2\text{O}$) is then collected.
- To obtain the anhydrous form, the dihydrate is calcinated in a furnace at 400 °C for approximately 33 minutes.[2][3]
- The final product should be characterized by XRD to confirm the conversion to the anhydrous phase.

Role in Biological Systems and Signaling Pathways

In aqueous environments, such as biological systems, anhydrous **sodium metaborate** dissolves and exists as sodium ions and borate/boric acid. Boron is an essential micronutrient for plants and has been shown to have various biological effects in animals and humans. Its role in signaling pathways is an active area of research.

Borate Trafficking and Homeostasis

In plants, the transport and cellular localization of borate are tightly regulated. The borate exporter BOR1 is a key protein in this process. Its localization to the plasma membrane is crucial for loading boron into the xylem for transport throughout the plant. The trafficking of BOR1 involves two distinct endocytic pathways: one for recycling and maintaining its polar localization at the plasma membrane, and another for degradation in the vacuole when boron levels are high.

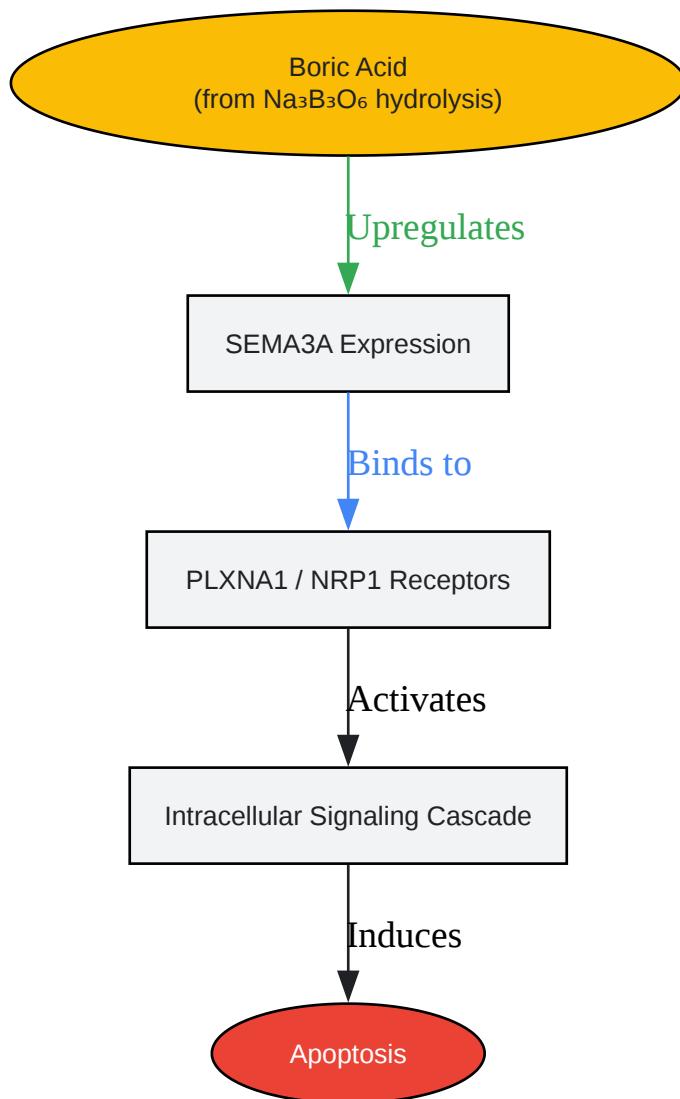


[Click to download full resolution via product page](#)

Caption: Trafficking pathways of the borate transporter BOR1 in plant cells.

Modulation of the MAPK Signaling Pathway

Boric acid has been shown to have a dose-dependent effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. At low concentrations, boric acid can be mitogenic, while at higher concentrations, it can inhibit cell growth. This suggests a complex interaction with the components of the MAPK cascade.


[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK signaling cascade by boric acid.

Induction of Apoptosis via the SEMA3A/PLXNA1/NRP1 Pathway

In certain cancer cells, such as glioblastoma, boric acid has been demonstrated to induce apoptosis by upregulating components of the Semaphorin 3A (SEMA3A) signaling pathway.

SEMA3A, through its receptors Plexin A1 (PLXNA1) and Neuropilin 1 (NRP1), can trigger a cascade of events leading to programmed cell death.

[Click to download full resolution via product page](#)

Caption: Boric acid-induced apoptosis via the SEMA3A signaling pathway.

Applications in Research and Drug Development

While direct applications of anhydrous **sodium metaborate** in drug formulations are not extensively documented, its properties suggest several potential uses for researchers and drug development professionals.

Table 2: Potential Applications in Research and Drug Development

Application Area	Description
Buffering Agent	Due to its alkaline nature in solution, it can be used to control pH in various biochemical assays and formulation studies. ^[4]
Reagent in Synthesis	It can serve as a source of borate for the synthesis of borosilicate glasses and other boron-containing compounds. ^[1] In a pharmaceutical context, this could extend to the synthesis of boron-containing active pharmaceutical ingredients (APIs).
Component of Formulations	Its buffering capacity could be utilized in topical or other formulations where pH control is critical for drug stability or delivery.
Precursor for Boron Neutron Capture Therapy (BNCT) Agents	As a source of boron, it could be a starting material for the synthesis of more complex boron-rich molecules designed for BNCT, a targeted cancer therapy.

Conclusion

Anhydrous **sodium metaborate** ($\text{Na}_3\text{B}_3\text{O}_6$) is a compound with well-defined chemical and physical properties. Its synthesis is achievable through straightforward high-temperature methods. For researchers in the life sciences and drug development, its most significant role is likely as a source of borate/boric acid in aqueous systems. The demonstrated effects of borates on key cellular signaling pathways, such as MAPK and SEMA3A, suggest that boron-containing compounds warrant further investigation for their therapeutic potential. A thorough understanding of the fundamental chemistry of compounds like anhydrous **sodium metaborate** is the foundation for such future advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium metaborate - Wikipedia [en.wikipedia.org]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Sodium Metaborate | Essential buffering agent | U.S. Borax [borax.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Anhydrous Sodium Metaborate ($\text{Na}_3\text{B}_3\text{O}_6$)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199293#anhydrous-sodium-metaborate-formula-na-b-o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com